Complexation Stability: Oxalate vs. Acetate
The formation constant (log β₁₁) for the 1:1 uranyl-oxalate complex is significantly higher than that of the uranyl-acetate complex, indicating stronger and more selective binding in solution. The log β₁₁ for uranyl oxalate is 6.31 ± 0.02, whereas the comparable constant for uranyl acetate is reported to be ~2.6-2.8 [1]. This near four-order-of-magnitude difference in binding affinity makes uranyl oxalate the preferred reagent for studies where robust, well-defined aqueous uranyl species are required, and where ligand exchange with acetate would be problematic [2].
| Evidence Dimension | Formation Constant (log β₁₁) of 1:1 Complex in Aqueous Solution |
|---|---|
| Target Compound Data | log β₁₁ = 6.31 ± 0.02 |
| Comparator Or Baseline | Uranyl Acetate: log β₁₁ ≈ 2.6-2.8 |
| Quantified Difference | Factor of ~10³·⁵ to 10³·⁷ (approx. 3,000-5,000x) higher stability |
| Conditions | I = 3.0 M NaClO₄; 25°C [1] vs. I = 0.1 M, 25°C [2] |
Why This Matters
This stability difference is critical for accurate speciation modeling in nuclear waste disposal scenarios, where the choice of ligand dramatically affects predicted uranium mobility.
- [1] Havel, J.; Soto-Guerrero, J.A.; Lubal, P. Spectrophtometric Study of Uranyl-oxalate Complexation in Solution. Polyhedron 2002, 21 (14-15), 1411-1420. View Source
- [2] Ahrland, S. Solution Equilibria of Uranyl Acetate and Glycolate Complexes. Acta Chem. Scand. 1951, 5, 199-219. View Source
